An In-depth Technical Guide to the Physicochemical Properties of Biadamantylidene
An In-depth Technical Guide to the Physicochemical Properties of Biadamantylidene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Biadamantylidene, a unique sterically hindered alkene, presents a fascinating case study in the interplay of molecular structure and chemical reactivity. Composed of two adamantane cages linked by a double bond, its rigid, diamondoid framework imparts exceptional thermal stability and distinct spectroscopic signatures. This guide provides a comprehensive overview of the physicochemical properties of biadamantylidene, including its synthesis, molecular structure, spectroscopic characterization, thermal behavior, and reactivity. Detailed experimental protocols and in-depth analysis are presented to offer researchers and professionals a thorough understanding of this intriguing molecule.
Introduction
Adamantane and its derivatives have long captured the interest of chemists due to their rigid, strain-free cage structure, which imparts unique properties such as high thermal stability and lipophilicity. Biadamantylidene, also known as adamantylideneadamantane, is a particularly noteworthy derivative featuring two adamantane units fused by a central carbon-carbon double bond. This arrangement creates a highly congested and sterically hindered olefin with distinct chemical and physical characteristics. Understanding these properties is crucial for its potential applications in materials science, supramolecular chemistry, and as a bulky building block in organic synthesis. This technical guide delves into the core physicochemical attributes of biadamantylidene, providing both foundational knowledge and practical experimental insights.
Molecular Structure and Synthesis
The defining feature of biadamantylidene is its C2 symmetry and the steric congestion around the central double bond. This unique geometry has been definitively characterized by X-ray crystallography.
Crystal Structure
An X-ray diffraction study of biadamantylidene has revealed the precise arrangement of atoms in the solid state.[1] The molecule crystallizes in the monoclinic space group P2₁/c.[1] Despite the significant steric bulk of the two adamantyl groups, the geometry around the central double bond does not exhibit abnormal features typically associated with severe steric hindrance.[1]
Table 1: Key Crystallographic Data for Biadamantylidene
| Parameter | Value[1] |
| Space Group | P2₁/c |
| a | 6.617(7) Å |
| b | 10.151(3) Å |
| c | 13.314(3) Å |
| β | 117.87(2)° |
| Z | 2 |
Note: The molecule lies on an inversion center in the crystal lattice.
The carbon-carbon double bond length is within the expected range for a tetrasubstituted alkene. The adamantyl cages adopt their typical strain-free chair conformations.
Caption: Molecular Structure of Biadamantylidene.
Synthesis
The synthesis of biadamantylidene was first reported by Strating, Wieringa, and Wynberg. A common method involves the reductive coupling of 2,2-dibromoadamantane or the Wolff-Kishner reduction of adamantane-2-thione dimer. A detailed experimental protocol for a typical synthesis is provided below.
Experimental Protocol: Synthesis of Biadamantylidene
Caption: Synthetic workflow for Biadamantylidene.
Step-by-Step Methodology:
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Thionation of Adamantan-2-one: Adamantan-2-one is reacted with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine, to yield adamantan-2-thione.
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Dimerization of Adamantan-2-thione: The resulting adamantan-2-thione is heated to induce dimerization, forming the corresponding 1,3-dithietane derivative.
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Reductive Coupling: The adamantanethione dimer is then subjected to reductive coupling. This is typically achieved by heating with an excess of copper powder in a high-boiling solvent, which extrudes the sulfur atoms and forms the central double bond of biadamantylidene.
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Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield colorless crystals of biadamantylidene.
Physicochemical Properties
The unique structure of biadamantylidene gives rise to a specific set of physicochemical properties, which are summarized below.
Table 2: General Physicochemical Properties of Biadamantylidene
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈ | [2] |
| Molar Mass | 268.44 g/mol | [2] |
| Appearance | White crystalline solid | |
| Melting Point | 184-186 °C | |
| Boiling Point (Predicted) | 377.5 ± 9.0 °C | |
| Density (Predicted) | 1.0 ± 0.1 g/cm³ | |
| XLogP3 | 5.5 | [2] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of biadamantylidene.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high symmetry of the biadamantylidene molecule, its ¹H and ¹³C NMR spectra are relatively simple.
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¹H NMR: The proton NMR spectrum is expected to show a set of multiplets in the aliphatic region, corresponding to the methine and methylene protons of the adamantyl cages. The exact chemical shifts and coupling patterns can be complex due to the rigid structure.
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¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display distinct signals for the different carbon environments within the adamantyl framework, as well as a characteristic downfield signal for the sp²-hybridized carbons of the central double bond.[3]
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum of biadamantylidene is dominated by the vibrational modes of the adamantyl cages.
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C-H Stretching: Strong absorptions are observed in the 2800-3000 cm⁻¹ region, characteristic of sp³ C-H stretching vibrations.
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C-H Bending: Various bending and scissoring vibrations of the methylene groups appear in the 1450-1470 cm⁻¹ region.
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C=C Stretching: A weak to medium absorption band corresponding to the C=C stretching vibration of the tetrasubstituted double bond is expected around 1640-1680 cm⁻¹. Due to the symmetry of the molecule, this peak may be weak or absent in the IR spectrum but observable in the Raman spectrum.
3.1.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of biadamantylidene will show a prominent molecular ion peak (M⁺) at m/z 268, corresponding to its molecular weight. The fragmentation pattern is typically characterized by the successive loss of alkyl fragments from the adamantyl cages. Common fragments may include those resulting from retro-Diels-Alder type reactions within the cage structure.
Thermal Stability
Experimental Protocol: Thermogravimetric Analysis (TGA)
Caption: Workflow for Thermogravimetric Analysis.
Step-by-Step Methodology:
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A small, accurately weighed sample of biadamantylidene is placed in a TGA crucible.
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The crucible is placed in the TGA furnace.
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The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).
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The mass of the sample is recorded as a function of temperature.
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The onset of mass loss indicates the beginning of thermal decomposition.
Solubility
Biadamantylidene is a nonpolar hydrocarbon and, as such, is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water.
Table 3: Predicted Solubility of Biadamantylidene
| Solvent | Predicted Solubility |
| Water | Insoluble |
| Methanol | Sparingly soluble |
| Ethanol | Sparingly soluble |
| Acetone | Soluble |
| Toluene | Soluble |
| Hexane | Soluble |
| Dichloromethane | Soluble |
Quantitative solubility can be determined experimentally using standard methods such as gravimetric analysis or UV-Vis spectroscopy if a suitable chromophore is present or can be introduced.
Reactivity
The double bond of biadamantylidene is sterically hindered by the bulky adamantyl groups, which significantly influences its reactivity. While less reactive than unhindered alkenes, it can still undergo a variety of addition reactions.
Cycloaddition Reactions
Biadamantylidene can participate in cycloaddition reactions with reactive dienophiles. For example, it has been shown to react with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, a potent dienophile, in a [2+2] cycloaddition fashion. The steric hindrance around the double bond can influence the stereochemical outcome of these reactions.
Epoxidation
The double bond of biadamantylidene can be epoxidized using strong oxidizing agents such as peroxy acids (e.g., m-CPBA). The resulting epoxide is a valuable intermediate for the synthesis of other biadamantane derivatives. The steric hindrance will likely dictate that the epoxidation occurs from the less hindered face of the double bond.
Experimental Protocol: Epoxidation of Biadamantylidene
Caption: Workflow for the Epoxidation of Biadamantylidene.
Step-by-Step Methodology:
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Biadamantylidene is dissolved in a suitable solvent, such as dichloromethane.
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The solution is cooled in an ice bath.
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A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise.
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The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
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The reaction mixture is washed with an aqueous solution of sodium bicarbonate and then with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
Potential Applications
The unique properties of biadamantylidene make it an attractive molecule for various applications:
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Molecular Building Block: Its rigidity and well-defined geometry make it a valuable building block in supramolecular chemistry and crystal engineering for the construction of novel architectures.
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Materials Science: Incorporation of the biadamantylidene unit into polymers could lead to materials with enhanced thermal stability, high glass transition temperatures, and specific mechanical properties.
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Precursor for Derivatives: Biadamantylidene serves as a precursor for the synthesis of a variety of functionalized biadamantane derivatives, which may have applications in medicinal chemistry and catalysis.
Conclusion
Biadamantylidene is a molecule of significant academic interest due to its unique structural features and resulting physicochemical properties. Its high symmetry, thermal stability, and sterically hindered reactivity provide a rich platform for further chemical exploration. This guide has summarized the key aspects of its synthesis, structure, and properties, offering a solid foundation for researchers and professionals working with this and related diamondoid compounds. Future investigations into its reactivity and incorporation into advanced materials are likely to uncover new and exciting applications.
References
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